N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide
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Overview
Description
N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide is a chemical compound with the molecular formula C19H17N3O3S. It is known for its unique structure, which includes a benzylamino group, a sulfonyl group, and an isonicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide typically involves the reaction of 4-aminobenzenesulfonamide with benzylamine, followed by the introduction of the isonicotinamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(methylamino)sulfonyl]phenyl}isonicotinamide
- N-{4-[(ethylamino)sulfonyl]phenyl}isonicotinamide
- N-{4-[(propylamino)sulfonyl]phenyl}isonicotinamide
Uniqueness
N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide is unique due to its benzylamino group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(16-10-12-20-13-11-16)22-17-6-8-18(9-7-17)26(24,25)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWCYOJOSFPHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359878 |
Source
|
Record name | AD-276/40680775 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89565-36-6 |
Source
|
Record name | AD-276/40680775 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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